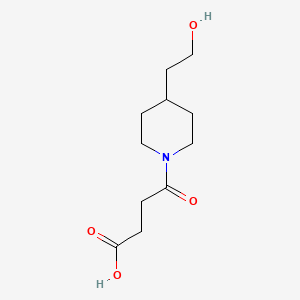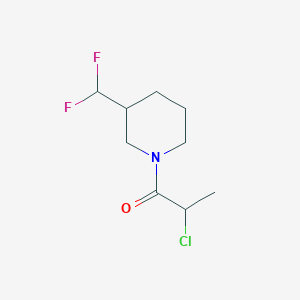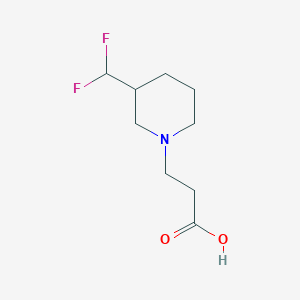
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
“6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H13F2N3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Chemical Synthesis and Derivatives
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine serves as a significant precursor in the synthesis of various chemical compounds due to its structural versatility. It is utilized in creating derivatives that act as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, demonstrating potent and functionally active characteristics. These derivatives, with Ki values as low as 2.3 nM, exhibit good oral bioavailability and in vivo efficacy in rat models (Huang et al., 2005). This application underscores the compound's potential in developing therapeutics targeting specific receptors.
Catalysis and Material Science
The compound is also explored in material science and catalysis, where its derivatives contribute to the development of electrically conducting films. Pyrrolidine derivatives, for example, are involved in the synthesis of polypyrroles, a class of polymers known for their stability and electrical conductivity. These materials find applications in various fields, including electronics and materials engineering, showcasing the compound's utility beyond biological systems (Anderson & Liu, 2000).
Organometallic Chemistry
In organometallic chemistry, derivatives of 6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyrrolidin-3-amine play a crucial role in forming complexes with metals, which are essential for catalysis, drug development, and materials science. These complexes can exhibit unique properties such as enhanced reactivity, selectivity in reactions, and potential applications in asymmetric synthesis, highlighting the compound's versatility in synthetic chemistry (Sadimenko, 2011).
Anticancer Research
Furthermore, the structural motif of 6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is found in compounds investigated for their anticancer properties. These studies reveal its potential as a scaffold for designing novel anticancer agents, demonstrating the compound's significance in medicinal chemistry research. By modifying its structure, researchers can develop molecules with specific activity against various cancer cell lines, contributing to the discovery of new therapeutic agents (Chavva et al., 2013).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been used in drug discovery for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been used in the treatment of various diseases, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that the pyrrolidine ring structure in this compound can influence its physicochemical properties, potentially affecting its pharmacokinetics .
Result of Action
Given its structural similarity to other biologically active compounds, it may have a range of effects depending on its specific targets and mode of action .
properties
IUPAC Name |
6-[3-(difluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)7-3-4-15(6-7)9-2-1-8(13)5-14-9/h1-2,5,7,10H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIZTBMTAVGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



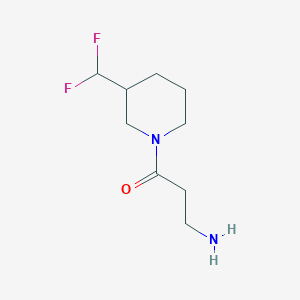


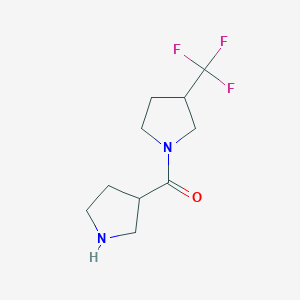
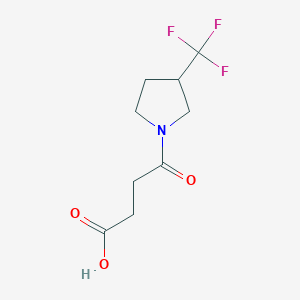
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-amine](/img/structure/B1476645.png)
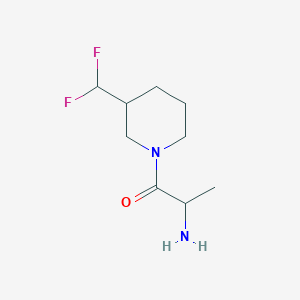
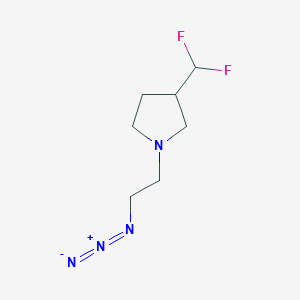

![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)
